

2-Phosphoglycolic Acid: A Core Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Phosphoglycolic Acid*

Cat. No.: *B032698*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, experimental protocols, and biological significance of **2-phosphoglycolic acid** (2-PGA). A metabolite at the crossroads of carbon metabolism and photorespiration, 2-PGA's role as a potent enzyme inhibitor presents intriguing possibilities for research and therapeutic development.

Core Chemical Properties

2-Phosphoglycolic acid is the O-phospho derivative of glycolic acid. It is a key intermediate in the photorespiratory pathway in plants and other oxygenic photosynthetic organisms.[\[1\]](#) This small, charged molecule plays a significant role in cellular metabolism due to its structural similarity to other glycolytic and pentose phosphate pathway intermediates.

Structure and Identification

The chemical structure and key identifiers of **2-phosphoglycolic acid** are summarized below.

Identifier	Value
IUPAC Name	2-(phosphonooxy)acetic acid
Synonyms	Phosphoglycolic acid, 2-Phosphoglycolate, PGO
CAS Number	13147-57-4
Chemical Formula	C ₂ H ₅ O ₆ P
Molecular Weight	156.03 g/mol
SMILES	C(C(=O)O)OP(=O)(O)O
InChI Key	ASCFNMCAHFUBCO-UHFFFAOYSA-N

Physicochemical Properties

The following table summarizes key physicochemical properties of **2-phosphoglycolic acid**, providing insights into its behavior in biological and experimental systems.

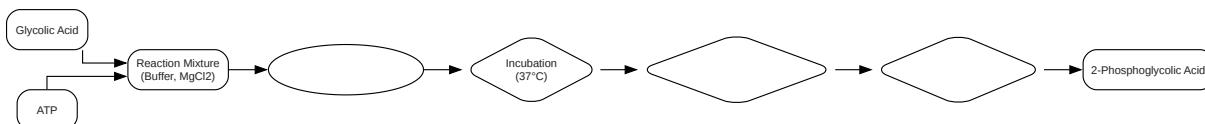
Property	Value	Source
pKa (strongest acidic)	1.14	ChemAxon
Water Solubility	18.4 g/L	ALOGPS
logP	-2.3	ALOGPS
Polar Surface Area	104.06 Å ²	ChemAxon
Hydrogen Bond Donors	3	ChemAxon
Hydrogen Bond Acceptors	5	ChemAxon

Experimental Protocols

This section details methodologies for the synthesis, purification, and quantitative analysis of **2-phosphoglycolic acid**, compiled from established experimental approaches for this and structurally related compounds.

Enzymatic Synthesis of 2-Phosphoglycolic Acid

An enzymatic approach offers high specificity and yield for the synthesis of **2-phosphoglycolic acid**. This protocol is adapted from methods for the synthesis of similar phosphorylated sugars.


[2]

Materials:

- Glycolic acid
- ATP (Adenosine triphosphate)
- Glycerate kinase (or a suitable kinase with activity towards glycolic acid)
- Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
- MgCl₂
- Enzyme quenching solution (e.g., perchloric acid)
- Neutralizing solution (e.g., KOH)

Procedure:

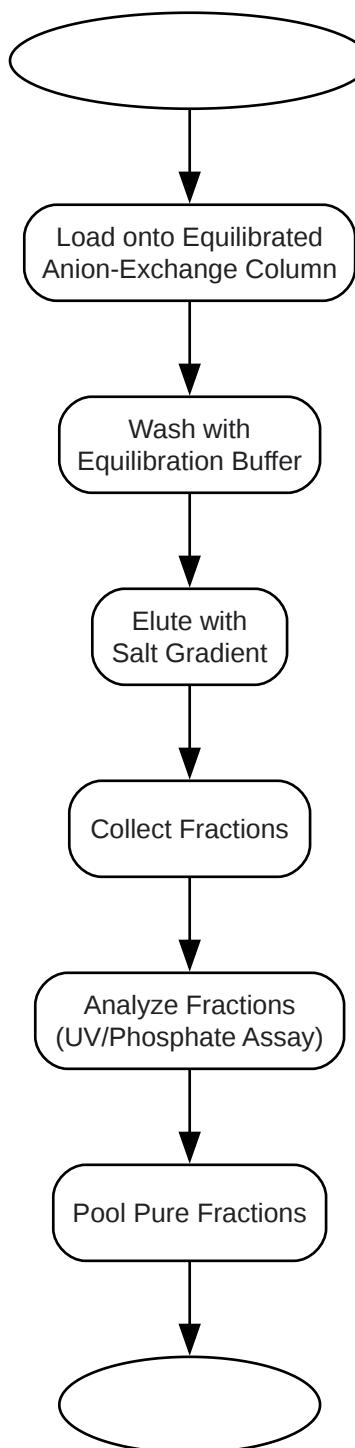
- Prepare a reaction mixture containing glycolic acid, ATP, and MgCl₂ in the reaction buffer.
- Initiate the reaction by adding glycerate kinase.
- Incubate the reaction at the optimal temperature for the enzyme (typically 37°C) for a predetermined time.
- Monitor the reaction progress by measuring the consumption of ATP or the formation of ADP.
- Terminate the reaction by adding the enzyme quenching solution.
- Neutralize the reaction mixture with the neutralizing solution.
- Proceed with the purification of **2-phosphoglycolic acid**.

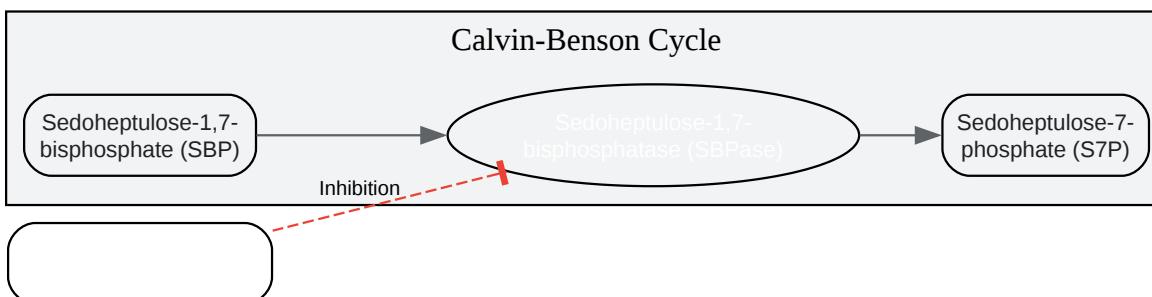
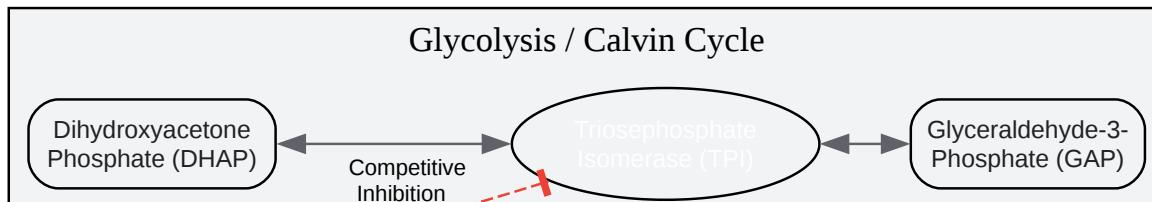
[Click to download full resolution via product page](#)

Enzymatic Synthesis Workflow for 2-**Phosphoglycolic Acid**.

Purification by Ion-Exchange Chromatography

Due to its charged nature, 2-**phosphoglycolic acid** can be effectively purified using anion-exchange chromatography.[\[3\]](#)[\[4\]](#)


Materials:



- Anion-exchange resin (e.g., DEAE-Sepharose or a strong anion exchanger)
- Equilibration buffer (e.g., 10 mM Tris-HCl, pH 8.0)
- Elution buffer (e.g., a linear gradient of NaCl or ammonium bicarbonate in the equilibration buffer)
- Crude 2-**phosphoglycolic acid** solution

Procedure:

- Pack a chromatography column with the anion-exchange resin.
- Equilibrate the column with the equilibration buffer.
- Load the crude 2-**phosphoglycolic acid** solution onto the column.
- Wash the column with the equilibration buffer to remove unbound impurities.
- Elute the bound 2-**phosphoglycolic acid** using a linear gradient of the elution buffer.

- Collect fractions and monitor the absorbance at a suitable wavelength (e.g., 210 nm) or use a phosphate assay to identify fractions containing **2-phosphoglycolic acid**.
- Pool the fractions containing pure **2-phosphoglycolic acid** and desalt if necessary.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. researchgate.net [researchgate.net]
- 3. Purolite How to Series: Introduction to Ion Exchange Chromatography [purolite.com]
- 4. research.fredhutch.org [research.fredhutch.org]
- To cite this document: BenchChem. [2-Phosphoglycolic Acid: A Core Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b032698#chemical-properties-of-2-phosphoglycolic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com